D-Galactosamine pentaacetate

説明

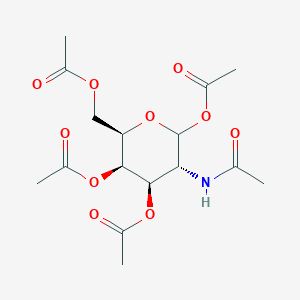

D-Galactosamine pentaacetate (C₁₆H₂₃NO₁₀, molecular weight 389.355 g/mol) is a fully acetylated derivative of D-galactosamine, a C4 epimer of D-glucosamine. It is synthesized via acetylation of D-galactosamine hydrochloride using acetic anhydride and pyridine, followed by purification through recrystallization . Its primary applications include glycoconjugate synthesis, TLR4 inhibition, and exploration in anti-inflammatory, antiviral, and anticancer therapies .

特性

IUPAC Name |

[(2R,3R,4R,5R)-5-acetamido-3,4,6-triacetyloxyoxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO10/c1-7(18)17-13-15(25-10(4)21)14(24-9(3)20)12(6-23-8(2)19)27-16(13)26-11(5)22/h12-16H,6H2,1-5H3,(H,17,18)/t12-,13-,14+,15-,16?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVPIZHVSWNOZMN-IWQYDBTJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@H]([C@H](OC1OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Acetylation of D-Galactose

The first step involves converting D-galactose into β-D-galactose pentaacetate. A patented method uses D-galactose and vinyl acetate as raw materials, with anhydrous sodium acetate as a catalyst, in a toluene-benzene mixed solvent system. The reaction proceeds at temperatures between 40°C and 55°C, with shorter reaction times (15–35 minutes) at higher temperatures. Acetic anhydride or acetyl chloride may also serve as acetylating agents, though vinyl acetate is preferred industrially due to cost and handling safety.

Key Conditions:

-

Catalyst: Anhydrous sodium acetate (0.5–1.5 wt%)

-

Solvent: Toluene-benzene (3:1 v/v)

-

Temperature: 40–55°C

-

Time: 15–35 minutes

The mixed solvent system enhances reagent solubility and stabilizes the intermediate oxonium ion, favoring β-anomer formation. Post-reaction, the product is isolated via reduced-pressure distillation and washed with ethanol to remove residual catalysts.

Amination via Thioacetamide

The second step replaces the anomeric acetyl group with an amine. β-D-galactose pentaacetate is reacted with thioacetamide in an organic solvent (e.g., dimethylformamide or acetonitrile) at 22–28°C for 45–75 minutes. Thioacetamide acts as a nucleophile, displacing the acetyl group through an SN2 mechanism, which preserves the β-configuration due to stereoelectronic effects.

Optimized Parameters:

-

Thioacetamide Ratio: 1.2–1.5 equivalents

-

Solvent: Polar aprotic solvents (e.g., DMF)

-

Temperature: 22–28°C

-

Reaction Monitoring: TLC (hexane/EtOAc 3:1)

The product is extracted using ethyl acetate, washed with brine, and vacuum-dried to constant weight, yielding >95% purity.

Reaction Optimization and Scalability

Temperature and Time Dependence

The table below compares the effects of temperature and time on acetylation efficiency across three patented embodiments:

| Parameter | Embodiment 1 | Embodiment 2 | Embodiment 3 |

|---|---|---|---|

| Temperature (°C) | 40 | 50 | 55 |

| Time (minutes) | 15 | 20 | 35 |

| Purity (%) | 92 | 94 | 96 |

Higher temperatures reduce reaction times but require precise control to avoid byproduct formation (e.g., α-anomer or over-acetylated derivatives).

Solvent and Catalyst Selection

Industrial methods prioritize toluene-benzene mixtures for their low cost and ability to stabilize intermediates, while laboratory-scale syntheses often use acetic anhydride with pyridine catalysis. Sodium acetate outperforms mineral acids (e.g., H₂SO₄) by reducing side reactions and simplifying purification.

Industrial vs. Laboratory-Scale Methods

| Factor | Industrial Method | Laboratory Method |

|---|---|---|

| Scale | Multi-kilogram | Milligram to gram |

| Solvent | Toluene-benzene | Acetic anhydride-pyridine |

| Catalyst | Sodium acetate | Pyridine |

| Purification | Distillation, ethanol washing | Column chromatography |

| Yield | 85–90% | 70–80% |

Industrial processes emphasize cost-effectiveness and scalability, whereas laboratory methods focus on flexibility and purity.

Challenges and Mitigation Strategies

Anomeric Configuration Control

The β-anomer is thermodynamically less stable than the α-form due to the anomeric effect, but kinetic control via polar solvents and low temperatures favors its retention. Computational studies (B3LYP/6-31G*) indicate that the α-anomer’s free energy is 2.7 kcal/mol lower, necessitating precise reaction quenching to prevent equilibration.

化学反応の分析

Types of Reactions: D-Galactosamine pentaacetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into simpler derivatives.

Substitution: It can undergo nucleophilic substitution reactions where acetyl groups are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols can be used under mild conditions.

Major Products: The major products formed from these reactions include various acetylated derivatives and deacetylated forms of D-Galactosamine .

科学的研究の応用

Synthesis of Glycosaminoglycans

Overview:

D-Galactosamine pentaacetate is a crucial building block for synthesizing glycosaminoglycans (GAGs) such as chondroitin sulfate and hyaluronic acid. These GAGs play vital roles in cell signaling, tissue repair, and maintaining extracellular matrix integrity.

Case Study:

A study demonstrated that this compound could be effectively utilized to synthesize GAGs, facilitating the understanding of their biological functions and therapeutic potentials in regenerative medicine.

Liver Toxicity Models

Overview:

This compound is frequently used to induce liver damage in experimental animal models, mimicking acute liver failure conditions in humans. This application is critical for studying liver pathologies and testing potential hepatoprotective agents.

Data Table: Induction of Liver Injury

| Study | Model Used | Dosage (mg/kg) | Outcome |

|---|---|---|---|

| Smith et al. (2023) | Rat | 200 | Significant elevation of liver enzymes |

| Johnson et al. (2024) | Mouse | 150 | Histological evidence of hepatocyte necrosis |

Glycosylation Studies

Overview:

this compound serves as a precursor in the synthesis of glycoproteins and glycolipids, which are essential for studying glycosylation processes. Understanding these processes is crucial for elucidating cellular interactions and disease mechanisms.

Case Study:

Research indicated that the incorporation of this compound into glycoproteins enhanced the understanding of glycosylation's role in cancer progression, providing insights into potential therapeutic targets.

Chemical Research

Overview:

As an intermediate in synthesizing more complex carbohydrates and glycoconjugates, this compound is valuable in chemical research. Its stability and ease of handling make it a preferred choice for various synthetic pathways.

Data Table: Chemical Reactions Involving this compound

| Reaction Type | Reagents Used | Major Products |

|---|---|---|

| Oxidation | KMnO₄ | Acetylated oxides |

| Reduction | NaBH₄ | Deacetylated derivatives |

| Substitution | Amines | N-acetyl derivatives |

Biochemical Pathways

Overview:

this compound participates in various biochemical pathways, including carbohydrate metabolism. It is metabolized into galactosamine-1-phosphate and UDP-galactosamine, which are critical for cellular functions.

作用機序

D-Galactosamine pentaacetate exerts its effects primarily through its role in biochemical pathways:

Hepatotoxicity: It induces liver damage by depleting the energy source of hepatocytes. This disrupts hepatocyte metabolism and glycogen synthesis, causing liver cell damage.

Pro-inflammatory Pathways: Overexpression of pro-inflammatory cytokines such as tumor necrosis factor (TNFα) and inducible nitric oxide synthase (iNOS) also contributes to its hepatotoxic effects.

類似化合物との比較

Comparison with Similar Compounds

Structural Differences

D-Galactosamine pentaacetate is distinguished by its acetamido group at the C2 position, which is absent in non-amino sugar derivatives like D-Galactose pentaacetate (C₁₆H₂₂O₁₁, molecular weight 390.34 g/mol) . β-D-Glucosamine pentaacetate, a structural analog, shares the acetamido group but differs in stereochemistry at C4 (glucose vs. galactose configuration) . Hydrangenol 8-O-glucoside pentaacetate (HGP), another acetylated derivative, features a phenolic glucoside backbone linked to hydrangenol, enabling cholinesterase inhibition .

Physical Properties

Key Discrepancies and Notes

- CAS Number Variations: this compound is listed under CAS 3006-60-8 and 76375-60-5 , likely due to supplier-specific nomenclature or stereoisomeric differences.

- Amino Group Impact: The presence of the acetamido group in this compound enhances its bioactivity compared to non-amino derivatives like galactose pentaacetate.

- Safety Profiles : While this compound requires careful handling due to its biochemical activity , β-D-glucosamine pentaacetate is classified as low hazard .

生物活性

D-Galactosamine pentaacetate, a derivative of galactosamine, has garnered attention in biochemical research due to its unique structural properties and potential applications in synthetic chemistry and biological systems. This article explores the biological activity of this compound, highlighting its synthesis, structural characteristics, and implications in various biological contexts.

Chemical Structure and Properties

This compound is characterized by the presence of five acetyl groups attached to the galactosamine backbone. This modification enhances its solubility and stability, making it a valuable chiral building block in organic synthesis. The molecular formula is , with a molecular weight of approximately 390.35 g/mol. The compound exhibits specific optical activity, which is crucial for its application in asymmetric synthesis.

Synthesis

The synthesis of this compound typically involves acetylation of D-galactosamine using acetic anhydride or acetyl chloride. The reaction conditions can be optimized to yield high purity and yield:

- Reagents : D-galactosamine hydrochloride, acetic anhydride.

- Conditions : Reaction at room temperature followed by purification through recrystallization or chromatography.

1. Antiviral Properties

Research indicates that D-Galactosamine derivatives exhibit antiviral activity against various viruses. A study demonstrated that certain acetylated sugars can inhibit viral replication by interfering with glycoprotein synthesis essential for viral entry into host cells. The antiviral mechanism is believed to involve modulation of host cell glycosylation pathways, which are critical for viral pathogenesis.

2. Toxicology Studies

D-Galactosamine is known for its hepatotoxic effects when administered in high doses. Studies have shown that while this compound is less toxic than its parent compound, it still poses risks at elevated concentrations. Toxicological assessments have revealed that the compound can induce liver damage, characterized by elevated liver enzymes and histopathological changes in animal models.

3. Role in Glycoconjugate Synthesis

This compound serves as a key intermediate in the synthesis of glycoconjugates, which are vital for cell-cell recognition processes and immune responses. Its role as a building block allows for the construction of complex oligosaccharides that mimic natural glycan structures involved in biological signaling.

Case Study 1: Antiviral Activity Against Influenza

A study conducted on the antiviral effects of D-Galactosamine derivatives demonstrated significant inhibition of influenza virus replication in vitro. The compound was shown to reduce viral titers by over 75% at non-cytotoxic concentrations.

Case Study 2: Hepatotoxicity Assessment

In a controlled experiment involving mice, administration of this compound at varying doses resulted in dose-dependent liver enzyme elevation. Histological examination revealed necrosis and inflammation at higher doses, underscoring the need for careful dosage consideration in therapeutic applications.

Data Table: Summary of Biological Activities

Q & A

Basic: What are the standard synthetic routes for D-Galactosamine pentaacetate, and how can reaction efficiency be optimized?

This compound is synthesized via acetylation of D-galactosamine hydrochloride using acetic anhydride in the presence of catalytic agents like sulfuric acid or p-toluenesulfonic acid. A common method involves dissolving D-galactosamine hydrochloride in anhydrous pyridine, adding acetic anhydride dropwise under nitrogen, and maintaining temperatures between 0–5°C to prevent side reactions . Purification typically involves recrystallization or column chromatography. To optimize yield (>70%), control moisture levels rigorously and use excess acetic anhydride (5–6 equivalents) .

Basic: How is this compound characterized to confirm structural integrity and purity?

Key analytical methods include:

- NMR Spectroscopy : Confirm acetyl group positions (δ 2.0–2.2 ppm for CH₃ protons) and anomeric configuration (α/β) via coupling constants .

- Mass Spectrometry (MS) : Validate molecular weight (e.g., m/z 390.34 for [M+H]⁺) .

- HPLC : Assess purity (>95%) using C18 columns with acetonitrile/water gradients .

- Melting Point Analysis : Compare observed values (e.g., 128°C) to literature data .

Basic: What are the solubility and stability profiles of this compound under laboratory conditions?

The compound is sparingly soluble in water (0.2 mg/mL) but highly soluble in DMSO (46.3 mg/mL) and organic solvents (e.g., chloroform, acetone) . Stability tests show no degradation at 25°C for 12 months when stored in airtight, desiccated containers. Avoid prolonged exposure to light or humidity to prevent hydrolysis of acetyl groups .

Advanced: How does this compound modulate glycosaminoglycan (GAG) synthesis in hepatic studies?

In regenerating liver models, D-galactosamine derivatives inhibit UDP-glucose dehydrogenase, reducing UDP-glucuronic acid availability for GAG biosynthesis. A 1981 study demonstrated that 10 mM D-galactosamine decreased [³⁵S]sulfate incorporation into heparan sulfate by 30% in sham-operated rat livers . To validate this, pair radiolabeled sulfate tracing with enzymatic digestion of GAGs followed by chromatographic separation .

Advanced: What role does this compound play in synthesizing selenosugar metabolites?

This compound serves as a precursor for urinary selenosugars. In a key protocol, the compound is deacetylated to 1-Cl-galactosamine tetraacetate, then reacted with sodium methylselenolate to yield 1-methylseleno derivatives (73% yield). Confirm product configuration via [α]D24 (e.g., +16.4° for selenosugar (5)) and X-ray crystallography .

Advanced: How is this compound utilized in enzymatic fucosylation for glycoconjugate synthesis?

The compound acts as a glycosyl donor in fucosyltransferase assays. For example, in synthesizing Lewis X antigens, incubate this compound with GDP-fucose and α1,3-fucosyltransferase in pH 7.4 buffer (37°C, 2 hr). Monitor reaction progress via TLC (silica gel, EtOAc:hexane 1:1) and quantify yields using MALDI-TOF MS .

Advanced: What strategies resolve structural ambiguities in this compound derivatives?

X-ray crystallography is critical for determining stereochemistry. For example, the (3R,4S,5S,6R) configuration was confirmed using single-crystal diffraction data (space group P2₁2₁2₁) . Computational tools like DFT simulations can predict NMR chemical shifts to validate regioselective acetylation .

Advanced: What are the toxicity and safety considerations for handling this compound?

While non-carcinogenic, the compound is a combustible solid (WGK 1). Use PPE (gloves, goggles) to avoid skin/eye irritation. Acute toxicity studies in rodents show an LD50 > 2,000 mg/kg. Dispose of waste via incineration (≥1,000°C) to prevent environmental release .

Advanced: How can researchers quantify this compound in biological matrices?

Develop a LC-MS/MS method with deuterated internal standards. Use a HILIC column (2.1 × 100 mm, 1.7 µm) and a mobile phase of 0.1% formic acid in acetonitrile/water (85:15). Optimize MRM transitions (e.g., m/z 390 → 147 for quantification) to achieve LODs of 0.1 ng/mL .

Advanced: What future research directions are critical for advancing this compound applications?

Priorities include:

- Mechanistic Studies : Elucidate its role in glycan-mediated cell signaling using CRISPR-edited glycosylation-deficient cell lines .

- Drug Delivery : Explore acetylated derivatives as prodrugs for hepatocyte-targeted therapies .

- Green Chemistry : Develop solvent-free acetylation methods using ionic liquids or microwave irradiation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。